1-Methyl-3-benzyl-hydantoin

Description

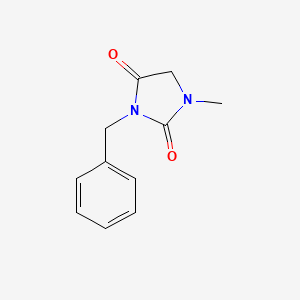

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

3-benzyl-1-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C11H12N2O2/c1-12-8-10(14)13(11(12)15)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

InChI Key |

PIRMWQACBUQNAM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(=O)N(C1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Biological and Biochemical Investigations of 1 Methyl 3 Benzyl Hydantoin Strictly Non Clinical Human Focus

Cellular and Subcellular Mechanism of Action Studies (in vitro Cell Lines, Non-Human Models)

Modulation of Gene Expression and Protein Synthesis in Model Organisms

While research exists for the broader class of hydantoin (B18101) derivatives, the strict instruction to focus solely on "1-Methyl-3-benzyl-hydantoin" prevents the inclusion of data from related but distinct chemical entities. To maintain scientific accuracy and adhere to the provided constraints, no information can be presented for the outlined sections.

Role in Cellular Stress Responses, Autophagy, or Apoptosis in Model Systems

There is a significant body of research on the effects of various hydantoin derivatives on cellular processes such as stress responses, autophagy, and apoptosis, primarily in the context of cancer research. For instance, certain 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives have been shown to induce apoptosis in human breast cancer cell lines. nih.gov These compounds were found to have antiproliferative effects and to increase the rate of apoptosis in a dose- and time-dependent manner. nih.gov

Antimicrobial Activity Studies (in vitro against Bacteria, Fungi, Viruses, and Parasites)

The hydantoin scaffold is a component of several compounds with known antimicrobial properties. jddtonline.info For example, nitrofurantoin (B1679001) is a hydantoin derivative used as an antibiotic. jddtonline.infonih.gov Research into other hydantoin derivatives has revealed that structural modifications can lead to potent and broad-spectrum antimicrobial activity. nih.gov Some synthetic hydantoin derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination in Culture

Despite the known antimicrobial potential of the hydantoin class of compounds, specific data on the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a range of bacteria, fungi, viruses, and parasites have not been reported in the available literature.

To illustrate how such data would be presented, the following is an example data table:

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | ATCC 29213 | Data not available | Data not available |

| Escherichia coli | ATCC 25922 | Data not available | Data not available |

| Candida albicans | ATCC 90028 | Data not available | Data not available |

Mechanistic Insights into Antimicrobial Action on Target Microorganisms

The mechanisms of antimicrobial action for hydantoin derivatives can be varied and complex. nih.gov For some derivatives, the proposed mechanisms include damage to bacterial DNA and inhibition of bacterial ribosomal protein synthesis. nih.gov More recent studies on certain membrane-active hydantoin derivatives suggest that they can disrupt the integrity of the bacterial cell membrane, leading to rapid cell death. nih.govnih.gov This mechanism is analogous to that of some natural host-defense peptides. nih.gov

Specific mechanistic studies on this compound are currently lacking. Therefore, it is unknown whether its potential antimicrobial action would involve membrane disruption, DNA damage, protein synthesis inhibition, or another mechanism.

Antioxidant and Free Radical Scavenging Properties (in vitro Assays)

While some hydantoin derivatives have been investigated for a range of biological activities, there is a general lack of information regarding the antioxidant and free radical scavenging properties of this class of compounds, including this compound. jddtonline.infojddtonline.info

DPPH and ABTS Radical Scavenging Assays

Standard in vitro assays to determine antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. There are no published studies reporting the results of DPPH or ABTS assays for this compound.

An illustrative example of how such data might be presented is provided below:

| Assay | IC₅₀ (µM) |

|---|---|

| DPPH Radical Scavenging | Data not available |

| ABTS Radical Scavenging | Data not available |

Cellular Antioxidant Activity (CAA) in Cultured Cells

The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to mitigate intracellular oxidative stress in cultured cells. This assay provides a more biologically relevant measure of antioxidant activity compared to purely chemical assays. At present, no studies have been published that evaluate the cellular antioxidant activity of this compound.

Pre-clinical Pharmacokinetic and Pharmacodynamic Modeling in Ex Vivo or Non-Human Animal Models (No human data)

Pre-clinical evaluation of a compound's pharmacokinetic and pharmacodynamic profile is a critical step in drug discovery. These studies are typically conducted in non-human models to predict how a substance might behave in a biological system.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in in vitro Systems or non-human models

ADME studies are fundamental to understanding the disposition of a compound within an organism. In vitro models provide a high-throughput and ethical means to gather initial data.

Absorption: The ability of a compound to cross biological membranes is a key determinant of its oral bioavailability. A common in vitro model for assessing intestinal absorption is the Caco-2 cell permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, including the formation of tight junctions and the expression of transporter proteins. By measuring the rate at which this compound transverses this cell monolayer, researchers can estimate its potential for intestinal absorption.

Distribution: Following absorption, a compound is distributed throughout the body via the circulatory system. A significant factor influencing distribution is the extent to which a compound binds to plasma proteins, primarily albumin. The unbound fraction is generally considered to be the pharmacologically active portion. Plasma protein binding is typically determined in vitro using techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation with plasma from non-human species like rats, mice, or dogs.

Metabolism: The biotransformation of a compound, primarily in the liver, is a crucial aspect of its clearance from the body. In vitro metabolism studies are often the first step in identifying potential metabolic liabilities. These studies are discussed in more detail in the following section.

Excretion: While definitive excretion studies require in vivo models, in vitro systems can provide preliminary insights into the potential routes of elimination. For instance, studies using transfected cell lines expressing specific renal or hepatic transporters can indicate whether a compound is a substrate for active secretion into urine or bile.

Illustrative Data Table for ADME Parameters of a Hypothetical Compound

| ADME Parameter | In Vitro Model | Species | Measured Value |

|---|---|---|---|

| Apparent Permeability (Papp) | Caco-2 Cell Monolayer | N/A (Human cell line) | Value in cm/s |

| Plasma Protein Binding | Equilibrium Dialysis | Rat | % Bound |

| Metabolic Stability (t½) | Liver Microsomes | Mouse | Value in minutes |

Metabolic Stability and Metabolite Identification in Liver Microsomes or Hepatocytes from Non-Human Species

Understanding the metabolic fate of a compound is essential for predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites.

Metabolic Stability: The susceptibility of a compound to metabolism is assessed through metabolic stability assays. These experiments typically involve incubating the test compound with liver microsomes or hepatocytes from various non-human species (e.g., rat, mouse, dog, monkey). Liver microsomes are subcellular fractions containing a high concentration of phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs). Hepatocytes, being whole liver cells, contain both phase I and phase II enzymes, offering a more comprehensive metabolic profile. The rate of disappearance of the parent compound over time is measured, and from this, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Metabolite Identification: Identifying the metabolites of a compound is crucial for a complete understanding of its pharmacological and toxicological profile. Following incubation with liver microsomes or hepatocytes, the reaction mixture is analyzed using high-performance liquid chromatography coupled with mass spectrometry (LC-MS). By comparing the mass spectra of the parent compound with the newly formed peaks, potential metabolites can be identified. Further structural elucidation is often achieved through tandem mass spectrometry (MS/MS) fragmentation analysis. Common metabolic pathways for a compound like this compound could include hydroxylation of the aromatic rings, N-dealkylation, or oxidation of the hydantoin ring.

Illustrative Data Table for Metabolic Stability of a Hypothetical Compound

| Species | In Vitro System | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Rat | Liver Microsomes | Data | Data |

| Mouse | Liver Microsomes | Data | Data |

| Dog | Hepatocytes | Data | Data |

Neurochemical Investigations in in vitro Systems or non-human brain slice models

To investigate the potential neurochemical effects of this compound, various in vitro and ex vivo models can be employed. These studies can help to identify the molecular targets and mechanisms of action within the central nervous system.

Receptor Binding Assays: A primary approach to identify the molecular targets of a compound is through receptor binding assays. These assays measure the affinity of the compound for a wide range of known neurotransmitter receptors, ion channels, and transporters. This is typically done using cell membranes prepared from animal brain tissue or from cell lines expressing a specific target. The test compound's ability to displace a radiolabeled ligand from its binding site is measured, and from this, the binding affinity (Ki) can be determined.

Neurotransmitter Release and Uptake Assays: To assess the functional effects of a compound on neurotransmission, ex vivo brain slice preparations are often used. Brain slices from non-human species, such as rats or mice, can be maintained in a viable state in vitro for several hours. These slices can be stimulated electrically or chemically to induce the release of neurotransmitters. The effect of this compound on the release of various neurotransmitters (e.g., dopamine, serotonin, norepinephrine, glutamate, GABA) can then be quantified. Similarly, the effect of the compound on the reuptake of these neurotransmitters by their respective transporters can be measured using synaptosomal preparations.

Electrophysiological Studies: Patch-clamp electrophysiology on cultured neurons or in brain slices allows for the direct measurement of a compound's effect on neuronal excitability and synaptic transmission. This technique can determine if this compound modulates the activity of specific ion channels (e.g., sodium, potassium, calcium channels) or neurotransmitter receptors that are ligand-gated ion channels (e.g., GABA-A, NMDA receptors).

Illustrative Data Table for Neurochemical Profile of a Hypothetical Compound

| Assay Type | Target | Preparation | Measured Effect |

|---|---|---|---|

| Receptor Binding | Dopamine D2 Receptor | Rat Striatal Membranes | Binding Affinity (Ki) |

| Neurotransmitter Release | Serotonin | Mouse Hippocampal Slices | % Change in Release |

| Electrophysiology | GABA-A Receptor | Cultured Rat Cortical Neurons | Modulation of GABA-evoked currents |

Novel Applications and Research Frontiers of 1 Methyl 3 Benzyl Hydantoin

1-Methyl-3-benzyl-hydantoin as a Versatile Synthetic Intermediate in Organic Synthesis

The hydantoin (B18101) ring system, a five-membered heterocyclic structure, is recognized as a "privileged scaffold" in organic and medicinal chemistry due to its presence in a wide array of biologically active compounds. acs.orgnih.gov The specific substitution pattern of this compound, with a methyl group at the N-1 position and a benzyl (B1604629) group at the N-3 position, makes it a valuable and versatile intermediate for the synthesis of more complex molecules. The reactivity of the hydantoin core allows for functionalization at various positions, enabling the construction of diverse molecular architectures. thieme-connect.de

The chemical reactivity of the hydantoin ring makes it an excellent starting point for generating complex heterocyclic structures. thieme-connect.de All positions within the hydantoin system can be chemically modified to produce a variety of substituted derivatives. thieme-connect.de For instance, the C-5 position behaves like a reactive methylene group, making it suitable for base-catalyzed Knoevenagel condensation reactions with aldehydes to form 5-alkylidenehydantoins. thieme-connect.de These products can then undergo further transformations.

The synthesis of N-substituted hydantoins, such as a 1-methyl or 3-benzyl derivative, can be achieved through methods like the reaction between isocyanates and N-alkyl-α-amino esters, which proceeds via a condensation/cyclization domino process. nih.gov The strategic placement of the methyl and benzyl groups in this compound influences the molecule's solubility, steric profile, and electronic properties, which can be leveraged in subsequent synthetic steps. This tailored substitution allows chemists to fine-tune the properties of the final heterocyclic products, which is crucial for developing new bioactive scaffolds. Research has focused on creating libraries of diversely substituted hydantoins to explore their potential in various biological applications. thieme-connect.de

The rigid structure of the hydantoin core makes it an ideal building block for peptidomimetics—molecules that mimic the structure and function of peptides but offer advantages like enhanced stability against enzymatic degradation and improved bioavailability. ptfarm.plmdpi.com The hydantoin skeleton can be used to design minimalist and universal peptidomimetics. acs.orgnih.gov By serving as a constrained scaffold, it helps to control the conformation of attached side chains, mimicking the secondary structures of natural peptides. mdpi.com

In this context, this compound can serve as a foundational unit. The benzyl group at the N-3 position can mimic the side chain of an amino acid like phenylalanine, while further functionalization at the C-5 position can introduce other desired functionalities. The synthesis of enantiomerically pure, systematically substituted hydantoins is a key strategy for creating these structural scaffolds. acs.org This involves processes that allow for the introduction of various substituents, from highly hydrophobic to polar, making the resulting peptidomimetics suitable for high-throughput screening programs. acs.org The use of D-amino acids or their hydantoin derivatives is particularly important in designing peptidomimetics with unique pharmacological properties, such as increased resistance to proteolytic enzymes. ptfarm.pl

| Synthetic Approach | Description | Reagents/Conditions | Reference |

| Bucherer–Berg Reaction | A multi-component reaction to synthesize 5,5-disubstituted hydantoins. | Ketone/Aldehyde, Ammonium Carbonate, Sodium Cyanide | mdpi.com |

| Domino Process | A condensation/cyclization domino process between isocyanates and N-alkyl-α-amino esters. | Isocyanates, N-alkyl-α-amino esters | nih.gov |

| Ugi/Cyclization | A two-step Ugi reaction followed by a microwave-assisted one-pot cyclization. | Alkyne group acts as a leaving group under basic conditions. | organic-chemistry.org |

| From Dipeptides | Synthesis of highly substituted chiral hydantoins from simple dipeptides. | Dual activation of amide and Boc protecting group by Tf₂O-pyridine. | organic-chemistry.org |

Exploration in Material Science

The unique chemical structure of hydantoin derivatives, including this compound, has prompted their exploration in the field of material science. The presence of polar carbonyl groups and the potential for hydrogen bonding interactions make the hydantoin moiety an attractive component for designing novel functional materials. mdpi.com

Hydantoin-containing polymers are being developed for various applications, particularly for creating surfaces with specific functionalities. researchgate.net A common strategy involves synthesizing a polymerizable hydantoin monomer, which can then be copolymerized with other standard monomers like methyl methacrylate (MMA) or styrene. researchgate.net This approach allows for the integration of the hydantoin unit's specific properties into the backbone of a larger polymer chain. nih.gov

For example, a novel polymerizable hydantoin monomer has been synthesized and successfully copolymerized with MMA and styrene. researchgate.net The resulting copolymers were characterized to confirm the incorporation of the hydantoin moiety. The properties of such copolymers can be tuned by varying the ratio of the hydantoin monomer to the comonomer, which affects characteristics like the final material's thermal stability and functional group density. researchgate.netnih.gov The incorporation of the 1-methyl and 3-benzyl groups could further modify the polymer's properties, potentially enhancing its solubility in organic solvents or improving its thermal characteristics.

| Copolymer Component | Comonomer | Resulting Polymer Property | Application Example | Reference |

| Hydantoin Monomer | Methyl Methacrylate (MMA) | Functionalized copolymer with oxidative chlorine content | Antibacterial Surfaces | researchgate.net |

| Hydantoin Monomer | Styrene | Functionalized copolymer with tunable properties | Antibacterial Surfaces | researchgate.net |

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.gov The hydantoin moiety is rich in hydrogen bond donors and acceptors (two C=O groups), making it an excellent candidate for designing molecules that can undergo self-assembly. mdpi.com This process, where molecules spontaneously adopt a defined arrangement, is a cornerstone of creating advanced supramolecular materials. nih.gov

While the N-1 and N-3 positions in this compound are substituted, precluding their direct participation as hydrogen bond donors, the two carbonyl groups remain potent hydrogen bond acceptors. This allows the molecule to interact with other complementary molecules, driving the formation of ordered, higher-level structures. The benzyl group can also participate in π-π stacking interactions, further stabilizing supramolecular assemblies. The ability to form these predictable, ordered arrangements is crucial for the bottom-up fabrication of novel materials with tailored properties. nih.gov

Polymers containing hydantoin moieties have shown significant promise in the development of functional coatings. researchgate.net Copolymers, such as those made from a hydantoin monomer and MMA or styrene, can be dissolved and applied to surfaces using techniques like spin coating to create thin, uniform films. researchgate.net

Research in Agricultural Chemistry (Pre-commercial, experimental stages)

Exploratory research into hydantoin derivatives has suggested their potential utility in agriculture. However, specific studies focusing on this compound remain nascent.

A review of current scientific literature does not indicate specific studies on the herbicidal or fungicidal properties of this compound. Research in this area has instead focused on other, more complex hydantoin derivatives. For instance, studies have been conducted on novel hydantoin cyclohexyl sulfonamide derivatives, which have demonstrated significant inhibitory activity against various plant pathogens. Bioassays of these related compounds indicated potent activity against Botrytis cinerea, Sclerotinia sclerotiorum, and Erwinia carotorora. One derivative, compound 3w, showed excellent antifungal activity against B. cinerea with a half-maximal effective concentration (EC₅₀) of 4.80 μg/ml. Another compound, 3q, had an EC₅₀ value of 1.44 μg/ml against S. sclerotiorum, comparable to the commercial fungicide iprodione.

While these findings are for different molecules, they highlight the potential of the hydantoin scaffold in developing new crop protection agents. Future research could explore whether the simpler structure of this compound possesses any such bioactivity.

Table 1: Fungicidal Activity of Related Hydantoin Cyclohexyl Sulfonamide Derivatives This table presents data for related compounds to illustrate the potential of the hydantoin chemical class in agricultural applications.

| Compound ID | Target Pathogen | EC₅₀ (μg/ml) | Reference Fungicide (Iprodione) EC₅₀ (μg/ml) |

| 3w | Botrytis cinerea | 4.80 | >4.80 |

| 3q | Sclerotinia sclerotiorum | 1.44 | 1.39 |

| 3h | Erwinia carotorora | 2.65 | N/A (Streptomycin Sulfate: 5.96) |

There is currently no specific research available on the use of this compound as a plant growth regulator (PGR). The exploration of hydantoin-related structures for this purpose is an emerging field. For example, studies on amino acid-derived thiohydantoins (structurally related analogs where a sulfur atom replaces an oxygen) have shown promise. In particular, acetylated thiohydantoins derived from tryptophan were found to significantly increase the primary root length of lettuce seedlings and enhance shoot and root biomass in in-vitro pitaya micropropagation. This suggests that the core hydantoin structure can be modified to influence plant development. The specific effects of the N-methyl and N-benzyl substitutions in this compound on plant hormonal pathways have yet to be investigated.

Environmental and Industrial Applications (Research-level)

The stability and chemical nature of the hydantoin ring lend itself to investigation in environmental and industrial contexts, although research specifically on this compound is limited.

Direct research into the bioremediation of this compound has not been published. However, studies on the microbial biotransformation of other novel hydantoin derivatives provide a framework for its potential environmental fate and enzymatic degradation. Research using the fungus Cunninghamella echinulata demonstrated that hydantoin derivatives can be metabolized through pathways such as O-dealkylation and hydroxylation of phenyl rings. These metabolic transformations suggest that microorganisms in the environment could potentially biodegrade compounds like this compound. Given its structure, it is plausible that the benzyl group could be hydroxylated or that demethylation could occur, initiating a breakdown cascade. This potential for biodegradation is a critical area for future research to determine its environmental persistence and suitability for bioremediation strategies.

An extensive search of scientific and industrial literature reveals no studies investigating the efficacy of this compound as a corrosion inhibitor. Research in this field often focuses on heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, which can adsorb onto metal surfaces to form a protective layer. While the hydantoin structure contains nitrogen and oxygen atoms, making it a theoretical candidate, its specific performance in preventing corrosion on materials like mild steel in acidic environments has not been evaluated. Studies on other nitrogen-containing heterocyclic compounds, such as triazole derivatives, have shown significant corrosion inhibition, but this cannot be directly extrapolated to this compound without experimental validation.

Development of Molecular Probes and Research Tools

One of the most promising research frontiers for this compound is its use as a foundational structure for creating molecular tools. The rigid, five-membered ring of the hydantoin core makes it an excellent scaffold for presenting chemical substituents in defined three-dimensional orientations.

This principle is central to the field of peptidomimetics, where non-peptide scaffolds are designed to mimic the structure and function of peptides. Hydantoin-based structures have been synthesized and studied as scaffolds that can mimic secondary protein structures like β-turns. The substituents on the hydantoin ring can be designed to project outwards, mimicking the side chains of amino acid residues in a natural peptide.

In the case of this compound, the N1-methyl and N3-benzyl groups are fixed in specific positions relative to the heterocyclic ring. This defined geometry could be exploited to design molecules that probe the binding pockets of proteins or other biological targets. The benzyl group, for instance, could mimic the side chain of phenylalanine, while the rest of the molecule provides a stable, non-peptidic backbone. Such a molecule could serve as a starting point for developing enzyme inhibitors or receptor antagonists. Furthermore, hydantoin oligomers linked by phenyl groups have been investigated as mimics of peptide β-strands. The predictable, planar conformation of these synthetic oligomers demonstrates the utility of the hydantoin unit in constructing larger, well-defined molecular architectures for biological research.

Fluorescent or Radiolabeled Derivatives for in vitro Imaging and Assays

The development of fluorescent and radiolabeled probes is crucial for visualizing and quantifying biological processes at the molecular level. The this compound scaffold is a promising candidate for the creation of such probes due to its inherent stability and the potential for chemical modification at several key positions.

Fluorescent Derivatives:

The synthesis of fluorescent derivatives of this compound can be envisioned through the strategic attachment of a fluorophore. The benzyl group at the N-3 position is a prime site for modification. For instance, a linker arm could be introduced on the phenyl ring of the benzyl group, to which a variety of fluorophores could be conjugated without significantly altering the core hydantoin structure. Common fluorophores that could be employed include fluorescein, rhodamine, and cyanine dyes, each offering distinct spectral properties suitable for different imaging applications.

A key consideration in the design of such fluorescent probes is the potential for quenching of the fluorescent signal upon binding to a target molecule, or, conversely, an enhancement of fluorescence in a specific molecular environment. This "off-on" switching mechanism is highly desirable for reducing background noise and increasing the sensitivity of in vitro assays. For example, a probe based on the this compound scaffold could be designed to be quenched in an aqueous environment and to fluoresce brightly upon binding to the hydrophobic pocket of a target protein.

One notable study demonstrated the successful labeling of a bicyclic hydantoin with rhodamine. This fluorescent derivative was instrumental in detecting its protein target, glyceraldehyde 3-phosphate dehydrogenase (GAPC1 and GAPC2), within cells, showcasing the utility of fluorescently tagged hydantoins in target identification. nih.gov

Radiolabeled Derivatives:

For applications requiring high sensitivity, such as receptor binding assays or positron emission tomography (PET) imaging, radiolabeled derivatives of this compound could be developed. The introduction of a radioactive isotope, such as carbon-11 (¹¹C), fluorine-18 (¹⁸F), or tritium (³H), can be achieved through established radiolabeling techniques.

The methyl group at the N-1 position is an ideal site for introducing a ¹¹C label via methylation with [¹¹C]methyl iodide or [¹¹C]methyl triflate. This approach has been successfully used to synthesize other radiolabeled hydantoin-containing molecules for PET imaging. Alternatively, the benzyl group could be modified with a fluorine-containing moiety to allow for labeling with ¹⁸F, a positron-emitting radionuclide with a longer half-life, which is advantageous for more complex in vitro assays.

The resulting radiolabeled this compound derivatives could be invaluable tools for quantifying the binding affinity and kinetics of this compound with its biological targets. In vitro autoradiography using these radioligands on tissue sections could reveal the specific localization of binding sites, providing crucial information for understanding the compound's mechanism of action.

Table 1: Potential Modifications of this compound for Imaging and Assays

| Modification Type | Potential Site of Modification | Example of Tag | Potential Application |

| Fluorescence | Phenyl ring of the N-3 benzyl group | Rhodamine | In vitro cellular imaging, fluorescence polarization assays |

| Fluorescence | C-5 position of the hydantoin ring | Fluorescein | High-throughput screening, binding assays |

| Radiolabeling | N-1 methyl group | Carbon-11 (¹¹C) | PET imaging studies, receptor occupancy assays |

| Radiolabeling | Phenyl ring of the N-3 benzyl group | Fluorine-18 (¹⁸F) | In vitro autoradiography, quantitative binding studies |

Affinity Tags and Ligands for Protein Purification and Target Validation

The identification and isolation of the specific protein targets of a small molecule are fundamental steps in drug discovery and chemical biology research. This compound can be chemically modified to serve as an affinity ligand, facilitating the purification and identification of its binding partners.

Affinity Tags for Protein Purification:

By attaching a high-affinity tag, such as biotin, to the this compound core, the resulting molecule can be used to selectively capture its target protein from a complex biological mixture, such as a cell lysate. The biotinylated hydantoin derivative, when incubated with the lysate, will bind to its target protein. This complex can then be efficiently isolated using an avidin or streptavidin-conjugated solid support, such as agarose beads. After washing away non-specifically bound proteins, the target protein can be eluted from the beads, resulting in a significant purification.

The point of attachment for the affinity tag is critical to ensure that the binding affinity of the hydantoin core for its target is not compromised. Similar to the strategy for fluorescent probes, the phenyl ring of the benzyl group or the C-5 position of the hydantoin ring are attractive sites for introducing a linker to which biotin can be attached.

Ligands for Target Validation:

Once a putative protein target has been identified, it is essential to validate the interaction. Affinity ligands derived from this compound can play a crucial role in this process. For instance, an immobilized version of the compound, where it is covalently attached to a solid support like a chromatography resin, can be used to perform affinity chromatography. If the purified protein of interest specifically binds to and is retained by the resin, it provides strong evidence of a direct interaction.

Furthermore, competitive binding experiments can be conducted using the affinity-tagged or immobilized hydantoin derivative. In such an assay, the ability of the unmodified this compound to compete with the tagged version for binding to the target protein can be quantified. This not only validates the interaction but also provides an estimate of the binding affinity of the original compound.

A compelling example of this approach is the use of a biotin-labeled bicyclic hydantoin to pull down its protein targets, GAPC1 and GAPC2, from Arabidopsis cell cultures. nih.gov This study successfully demonstrated the power of using a hydantoin-based affinity probe for target identification in a complex biological system. nih.gov This strategy provides a clear precedent for the potential application of similarly modified this compound derivatives in target validation studies.

Table 2: Research Findings on Hydantoin Derivatives in Related Applications

| Hydantoin Derivative | Modification | Application | Finding | Reference |

| Bicyclic Hydantoin | Biotin and Rhodamine labeling | Target Identification | Identified glyceraldehyde 3-phosphate dehydrogenase (GAPC1 and GAPC2) as the protein target in Arabidopsis cell cultures through affinity purification and mass spectrometry. | nih.gov |

Emerging Research Directions and Future Perspectives on 1 Methyl 3 Benzyl Hydantoin

Integration of Artificial Intelligence and Robotics in 1-Methyl-3-benzyl-hydantoin Discovery and Synthesis

For this compound, this synergy of AI and robotics presents several exciting possibilities:

Robotic Synthesis and Optimization: Robotic platforms can execute the AI-proposed syntheses, performing tasks such as reagent dispensing, reaction monitoring, and purification. nih.gov This automation allows for high-throughput experimentation, where numerous reaction conditions (e.g., temperature, solvent, catalyst) can be tested in parallel to rapidly identify the optimal parameters for producing this compound. researchgate.net A robotic system can be programmed with reusable "recipe" files that detail the precise steps for a synthesis, ensuring high reproducibility. nih.gov

Discovery of Novel Derivatives: By combining AI-driven design with automated synthesis, researchers can rapidly create and screen libraries of novel this compound derivatives. acs.org AI can predict which structural modifications are most likely to result in desired properties, and robotics can then synthesize these target molecules for testing, accelerating the discovery of new compounds with unique applications.

| Technology | Potential Application for this compound | Expected Outcome |

| Artificial Intelligence (AI) | Retrosynthetic analysis and reaction prediction. | Discovery of more efficient and novel synthesis routes. |

| Robotics | Automated high-throughput screening of reaction conditions. | Optimization of yield, purity, and reaction time. |

| Integrated AI-Robotic Platforms | De novo design and synthesis of novel derivatives. | Accelerated discovery of new hydantoin-based compounds. |

This integration promises to not only accelerate the pace of research but also to democratize chemical synthesis, making the production of complex molecules like this compound more accessible and efficient. synthiaonline.com

Sustainable Production and Circular Economy Approaches for this compound Synthesis

In response to growing environmental concerns, the chemical industry is increasingly adopting the principles of green chemistry and the circular economy. pharmamanufacturing.commlsu.ac.in These paradigms aim to minimize waste, reduce the use of hazardous substances, and design processes that are both economically viable and environmentally sustainable. uniroma1.itnih.gov

Future research into the synthesis of this compound is expected to focus heavily on these sustainable approaches:

Green Chemistry Principles: The "12 Principles of Green Chemistry" provide a framework for designing safer and more efficient chemical processes. mlsu.ac.in For this compound, this could involve using renewable feedstocks, employing catalytic reagents instead of stoichiometric ones, and designing the synthesis to maximize atom economy, thereby minimizing waste. nih.gov The use of safer solvents and the design of energy-efficient reaction conditions, such as microwave-assisted synthesis or mechanochemistry, are also key areas of exploration. nih.govrsc.org

Circular Economy Models: A circular economy seeks to eliminate waste by creating closed-loop systems where waste products from one process become feedstocks for another. pharmafocusamerica.comsustainability-directory.com In the context of this compound synthesis, this could involve developing methods to recover and reuse solvents and catalysts. Furthermore, byproducts from the synthesis could be repurposed for other applications, transforming a linear, waste-generating process into a circular and more sustainable one. nih.govefpia.eu This approach aligns with the broader goal of creating a more resource-efficient pharmaceutical and chemical industry. pharmamanufacturing.com

Expansion of Structure-Activity Relationship (SAR) Landscapes for Diverse Non-Human Applications

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how a molecule's chemical structure correlates with its biological activity. ekb.egekb.eg While the SAR of hydantoin (B18101) derivatives has been extensively explored for therapeutic applications like anticonvulsants and anticancer agents, there is significant untapped potential for non-human applications. ekb.egpharmacy180.comnih.gov

Future research on this compound could focus on expanding its SAR landscape into new domains:

Agrochemicals: The hydantoin scaffold is present in some herbicidal compounds. thieme-connect.de Systematic modification of the methyl and benzyl (B1604629) groups on the this compound core, along with substitutions on the benzyl ring, could lead to the discovery of novel herbicides, fungicides, or insecticides. SAR studies would be critical in identifying the structural features that maximize potency against specific pests while minimizing environmental impact. nih.gov

Materials Science: The hydantoin ring possesses unique chemical properties, including hydrogen bond donors and acceptors, which can be exploited in the design of new materials. nih.gov By systematically altering the structure of this compound, researchers could develop derivatives that function as building blocks for polymers, organic semiconductors, or sensory materials. rsc.org SAR in this context would relate structural changes to physical properties like thermal stability, conductivity, or fluorescence.

| Application Area | Potential Function of this compound Derivatives | Key SAR Focus |

| Agrochemicals | Herbicides, Fungicides, Insecticides | Potency against target pests, environmental persistence, and toxicity. |

| Materials Science | Polymer building blocks, organic electronics, chemical sensors | Thermal stability, conductivity, optical properties, and binding affinity. |

Exploring these non-human applications would significantly broaden the utility of the this compound scaffold, creating new value and opportunities for innovation.

Advanced Methodologies for in situ and Real-Time Monitoring of this compound Reactions

A deep understanding of reaction mechanisms and kinetics is essential for optimizing chemical syntheses. Traditional methods often rely on analyzing samples taken from a reaction at various time points, which may not capture the full picture of transient intermediates or rapid changes. Advanced in situ and real-time monitoring techniques offer a powerful alternative, allowing researchers to observe chemical transformations as they happen. acs.org

The application of these methodologies to the synthesis of this compound could provide unprecedented insights:

In situ Spectroscopy: Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the concentration of reactants, products, and intermediates in real-time without disturbing the reaction. acs.orgnih.gov This allows for precise determination of reaction kinetics and the identification of short-lived species that might be missed with conventional analysis.

In situ X-ray Diffraction: For solid-state reactions, such as those carried out by mechanochemical grinding, in situ powder X-ray diffraction (PXRD) is an invaluable tool. nih.govnih.gov It can track the transformation of crystalline phases during the reaction, providing direct evidence of the reaction pathway and the formation of any crystalline intermediates. acs.orgbohrium.com This has been successfully applied to study the mechanosynthesis of other hydantoin compounds. acs.orgbohrium.com

By employing these advanced monitoring techniques, researchers can gain a more complete understanding of the mechanisms involved in this compound synthesis. This knowledge can then be used to rationally design more efficient and robust synthetic processes, leading to higher yields, improved purity, and better control over the final product. irb.hr

Multidisciplinary Research Collaborations for Unveiling New Facets of this compound Chemistry

The complexity of modern scientific challenges increasingly requires collaboration across different disciplines. The future of research on this compound will likely be shaped by such multidisciplinary efforts, bringing together experts from various fields to explore the compound's full potential.

Potential areas for collaboration include:

Chemistry and Computational Science: Organic chemists can synthesize novel this compound derivatives, while computational chemists can use molecular modeling and AI to predict their properties and guide the design of new structures. zamann-pharma.com This iterative cycle of synthesis and prediction can dramatically accelerate the discovery process.

Chemistry and Materials Science: Chemists can create new hydantoin-based molecules, which materials scientists can then incorporate into new polymers, coatings, or electronic devices, evaluating their physical and functional properties. rsc.org

Chemistry and Biology/Agriculture: Biologists and agricultural scientists can screen new this compound derivatives synthesized by chemists for activity in various biological systems, identifying potential new agrochemicals or probes for studying biological processes.

These collaborations will be essential for moving beyond the traditional boundaries of organic chemistry and uncovering entirely new applications and fundamental understanding of this compound and its derivatives.

Challenges and Opportunities in Contemporary this compound Research

While the future of this compound research is bright, it is not without its challenges. Overcoming these hurdles will be key to unlocking the opportunities that lie ahead.

Challenges:

Developing Greener Syntheses: Many traditional methods for hydantoin synthesis rely on harsh conditions or hazardous reagents. srrjournals.comorganic-chemistry.org A significant challenge will be to develop new synthetic routes that are more sustainable and align with the principles of green chemistry.

Limited SAR Data for Non-Human Applications: While the SAR for medicinal applications is well-studied, there is a lack of data for areas like agrochemicals and materials science. nih.gov Building these comprehensive SAR landscapes will require significant synthetic and screening efforts.

Complexity of Real-Time Monitoring: Implementing advanced in situ monitoring techniques requires specialized equipment and expertise, which may not be readily available in all research settings. irb.hr

Opportunities:

Leveraging AI and Automation: The integration of AI and robotics offers a powerful solution to many of the current challenges, enabling the rapid design, synthesis, and optimization of this compound and its derivatives. mit.edusynthiaonline.com

Exploring Untapped Applications: The potential for this compound in fields outside of medicine is largely unexplored. There is a significant opportunity to discover novel applications in materials science, agrochemistry, and beyond.

Fostering Collaboration: Multidisciplinary collaborations will be a key driver of innovation, bringing fresh perspectives and new tools to the study of hydantoin chemistry.

By addressing these challenges and seizing the available opportunities, the scientific community can ensure that this compound remains a relevant and valuable scaffold for future scientific discovery and technological innovation.

Q & A

Q. What are the standard synthetic protocols for 1-Methyl-3-benzyl-hydantoin, and how can researchers optimize reaction yields?

The synthesis of hydantoin derivatives typically involves a two-step process: (1) esterification of glycine or its derivatives under acidic conditions, followed by (2) cyclization with potassium cyanate or isocyanates. For this compound, glycine ethyl ester hydrochloride can react with benzyl isocyanate in the presence of triethylamine to form an intermediate ureido-acetate, which is then cyclized under reflux in 1,4-dioxane for 1 hour to achieve yields of 75–80% . Optimization may involve adjusting reaction time, temperature, or catalyst selection.

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to characterize this compound?

Structural confirmation requires a combination of spectroscopic methods:

- NMR : and NMR can identify methyl ( ppm) and benzyl ( ppm for CH) groups. Aromatic protons from the benzyl substituent appear at ppm.

- IR : Stretching vibrations for the hydantoin carbonyl group typically appear at .

- InChI Key : Use standardized identifiers (e.g., PubChem entries) for cross-referencing spectral libraries .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Hydantoin derivatives may release formaldehyde during decomposition or under acidic conditions. Researchers should:

- Use fume hoods and personal protective equipment (gloves, lab coats).

- Store the compound in airtight containers at controlled temperatures (e.g., 0–6°C for sensitive analogs) .

- Refer to safety data sheets (SDS) for hazard classification and first-aid measures .

Advanced Research Questions

Q. How can isotope-labeling strategies (e.g., 13C^{13}C13C, 15N^{15}N15N) be applied to track this compound in metabolic studies?

Isotopic labeling begins with modified precursors like [1-]- or [15N]-glycine. These are reacted with benzyl isocyanate to introduce labels at specific positions (e.g., at the hydantoin’s C4 position). Labeled compounds enable tracing metabolic pathways via mass spectrometry or NMR .

Q. What methodological approaches resolve contradictions in reported reaction yields for hydantoin derivatives?

Discrepancies in yields often arise from variations in:

- Reagent purity : Use >97% pure starting materials to minimize side reactions .

- Cyclization conditions : Prolonged reflux in 1,4-dioxane (e.g., 2 hours vs. 1 hour) may improve yields but risk decomposition .

- Catalyst selection : Ionic liquids (e.g., 1-butyl-3-methylimidazolium salts) can enhance reaction efficiency but require rigorous moisture control .

Q. How do computational methods (e.g., DFT, molecular docking) support the design of this compound analogs with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide structural modifications. Molecular docking simulations with target proteins (e.g., enzymes in neurodegenerative diseases) can identify binding affinities for specific substituents, such as fluorine or methyl groups at the benzyl position .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.